Repotrectinib

Catalog No.
S541804
CAS No.
1802220-02-5
M.F
C18H18FN5O2
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Repotrectinib

CAS Number

1802220-02-5

Product Name

Repotrectinib

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N

SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Solubility

Soluble in DMSO

Synonyms

TPX-0005; TPX 0005; TPX0005; Ropotrectinib;

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C

Description

The exact mass of the compound Repotrectinib is 355.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Repotrectinib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs work by blocking the activity of enzymes called tyrosine kinases. These enzymes play a critical role in cell growth and division. By inhibiting these enzymes, repotrectinib can slow or stop the growth of cancer cells.

Repotrectinib specifically targets two proteins: ROS1 and NTRK. These proteins can become abnormal due to genetic mutations. These abnormal proteins can drive uncontrolled cell growth and tumor formation. Repotrectinib works by binding to these abnormal proteins and preventing them from functioning.

Clinical Trials

Repotrectinib is being studied in clinical trials to evaluate its safety and efficacy in treating various cancers with ROS1 or NTRK gene fusions. These trials involve administering the drug to patients and monitoring their response to the treatment. The trials also assess potential side effects of the drug.

Clinical trials are typically conducted in phases, with each phase providing more information about the drug's safety and effectiveness. Repotrectinib is currently being investigated in Phase 1/2 trials, which involve a small number of patients.

You can find more information about ongoing clinical trials on websites like by searching for repotrectinib.

Repotrectinib, marketed under the brand name Augtyro, is a next-generation oral small-molecule inhibitor targeting proto-oncogene tyrosine-protein kinase ROS1 and tropomyosin receptor tyrosine kinases (TRKs), specifically TRKA, TRKB, and TRKC. It is designed to treat locally advanced or metastatic non-small cell lung cancer (NSCLC) that is positive for ROS1 fusions. Approved by the United States Food and Drug Administration in November 2023, repotrectinib is notable for its ability to inhibit both wild-type and mutant forms of these kinases, including those with solvent-front mutations, which are often associated with treatment resistance .

Repotrectinib exhibits a specific mechanism of action through its interaction with the ATP binding pocket of target kinases. It binds within the hinge region of the active site, facilitating inhibition through conformational changes that prevent substrate phosphorylation. The compound's unique structure allows it to accommodate bulky mutations in the solvent front of kinases without steric hindrance, thus maintaining its efficacy against resistant variants .

Repotrectinib demonstrates potent antitumor activity in preclinical models and clinical settings. It has shown effectiveness against various ROS1 fusion proteins and mutations, including CD74-ROS1 and others. In vitro studies indicate that it can significantly inhibit cell proliferation in cancer cell lines expressing these fusions. The compound's selectivity for ROS1 and TRK kinases is highlighted by its low IC50 values (the concentration required to inhibit 50% of target activity), which range from 0.071 to 4.46 nmol/L against engineered cell lines .

The synthesis of repotrectinib involves multiple steps typical of small-molecule drug development. Key methods include:

  • Formation of the Macrocyclic Structure: This involves cyclization reactions that create a rigid framework essential for binding specificity.
  • Functionalization: Introduction of fluorophenyl and pyrazolopyrimidine groups to enhance binding affinity and selectivity towards target kinases.
  • Purification: Techniques such as chromatography are used to isolate the final product from reaction mixtures.

The detailed synthetic pathway has not been fully disclosed in available literature but is consistent with strategies employed for other small-molecule kinase inhibitors .

Repotrectinib is primarily indicated for:

  • Treatment of adults with locally advanced or metastatic ROS1-positive NSCLC.
  • Ongoing investigations include its use in treating solid tumors with neurotrophic tyrosine receptor kinase gene fusions, particularly in pediatric populations .

Clinical trials are actively exploring its efficacy in combination therapies and other malignancies, such as multiple myeloma.

Interaction studies reveal that repotrectinib selectively targets ROS1 and TRK kinases while showing minimal off-target effects on other kinases at therapeutic concentrations. It has been evaluated against a panel of 395 distinct kinases, demonstrating approximately 15-fold selectivity over ALK (anaplastic lymphoma kinase). Notably, repotrectinib also inhibits JAK2 and several SRC family members but remains highly selective for its primary targets .

Repotrectinib shares similarities with other tyrosine kinase inhibitors but stands out due to its unique ability to inhibit solvent-front mutations effectively. Here are some comparable compounds:

Compound NameTarget Kinase(s)Unique Feature
SelitrectinibTRK A/B/CMultiple low-energy conformations available
CrizotinibROS1/ALKFirst-generation inhibitor with broader effects
EntrectinibROS1/NTRK/ALKEffective against various fusions but less selective for solvent-front mutations

Repotrectinib's design allows it to maintain efficacy against resistant mutations that often limit the effectiveness of other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

355.14445300 g/mol

Monoisotopic Mass

355.14445300 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08O3FQ4UNP

Drug Indication

Repotrectinib is indicated for the treatment of adult patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC).
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic neoplasms)

Mechanism of Action

Repotrectinib is an inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and of the tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC.

Absorption Distribution and Excretion

The geometric mean (CV%) of repotrectinib steady state peak concentration (Cmax,ss) is 713 (32.5%) ng/mL and the area under the time concentration curve (AUC0-24h,ss) is 7210 (40.1%) ng•h/mL following the approved recommended twice daily dosage in patients with cancer. Repotrectinib Cmax and AUC0-inf increases approximately dose-proportional (but less than linear with estimated slopes of 0.78 and 0.70, respectively) over the single dose range of 40 mg to 240 mg (0.25 to 1.5 times the approved recommended dosage). Steady-state PK was time-dependent with an autoinduction of CYP3A4. Steady-state is achieved within 14 days of daily administration of 160 mg. The geometric mean (CV%) absolute bioavailability of repotrectinib is 45.7% (19.6%). Peak repotrectinib concentration occurred at approximately 2 to 3 hours post a single oral dose of 40 mg to 240 mg (0.25 to 1.5 times the approved recommended dosage) under fasted conditions. No clinically significant differences in repotrectinib pharmacokinetics were observed in patients with cancer following administration of a high-fat meal (approximately 800-1000 calories, 50% fat).
Following a single oral 160 mg dose of radiolabeled repotrectinib, 4.84% (0.56% as unchanged) was recovered in urine and 88.8% (50.6% unchanged) in feces.
The geometric mean (CV%) apparent volume of distribution (Vz/F) was 432 L (55.9%) in patients with cancer following a single 160 mg oral dose of repotrectinib.
The geometric mean (CV%) apparent oral clearance (CL/F) was 15.9 L/h (45.5%) in patients with cancer following a single 160 mg oral dose of repotrectinib.

Metabolism Metabolites

Repotrectinib is primarily metabolized by CYP3A4 followed by secondary glucuronidation.

Wikipedia

Repotrectinib

Biological Half Life

The repotrectinib mean terminal half-life is approximately 50.6 h for patients with cancer following a single dose. The steady-state repotrectinib terminal half-life is approximately 35.4 h for patients with cancer.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Karachaliou N, Chaib I, Cardona AF, Berenguer J, Bracht JWP, Yang J, Cai X,

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